5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
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Overview
Description
5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound featuring a pyrrole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of 5-fluoropyrimidine derivatives, which are then subjected to cyclization reactions to form the fused pyrrole-pyrimidine structure. Key reagents often include fluorinated pyrimidines, phenyl derivatives, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrole-pyrimidine compounds .
Scientific Research Applications
5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of 5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The fluoropyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. This compound may also interfere with cellular pathways, leading to effects such as apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Compounds like pyrrole-2-carboxylates and pyrrole-2-carboxamides share structural similarities and exhibit similar reactivity.
Fluoropyrimidine Derivatives: Compounds such as 5-fluorouracil and 5-fluorocytosine are well-known for their use in chemotherapy and antimicrobial treatments.
Uniqueness
What sets 5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine apart is its unique fused ring structure, which combines the properties of both pyrrole and pyrimidine rings.
Properties
IUPAC Name |
5-(5-fluoropyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4/c17-14-6-18-16(19-7-14)21-10-12-8-20(9-13(12)11-21)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYSMZFUJDHTEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=CC=CC=C3)C4=NC=C(C=N4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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